Product packaging for tert-Butyl 2-(3-formylphenoxy)acetate(Cat. No.:CAS No. 147593-90-6)

tert-Butyl 2-(3-formylphenoxy)acetate

Cat. No.: B178881
CAS No.: 147593-90-6
M. Wt: 236.26 g/mol
InChI Key: IOHGZBLANANFDS-UHFFFAOYSA-N
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Description

Contextual Significance of Phenoxyacetic Acid Derivatives in Organic Synthesis

Phenoxyacetic acid and its derivatives are organic compounds that have found broad applications, including their historical use in the development of herbicides. wikipedia.org The core structure consists of a phenyl group linked to an acetic acid moiety through an ether bond. wikipedia.org This structural motif is a valuable scaffold in medicinal chemistry and materials science.

The synthesis of phenoxyacetic acid derivatives often involves the reaction of a phenol (B47542) with a haloacetic acid or its ester under basic conditions. wikipedia.orgnih.gov For instance, the reaction between a substituted phenol and chloroacetic acid in the presence of a base like sodium hydroxide (B78521) or potassium carbonate can yield the corresponding phenoxyacetic acid. nih.govjocpr.com The ester derivatives can be prepared through various esterification methods, such as reacting the phenoxyacetic acid with an alcohol in the presence of an acid catalyst or using activating agents like phosphonitrilic chloride. jocpr.comyoutube.com

These derivatives serve as key intermediates in the synthesis of a wide range of more complex molecules. The functional groups on the aromatic ring and the ester moiety can be manipulated to build intricate molecular architectures. For example, the presence of other reactive groups allows for further functionalization through reactions like nucleophilic substitution, cross-coupling reactions, and condensations.

Fundamental Utility of the Formyl Group in Contemporary Synthetic Chemistry

The formyl group (-CHO), the functional group that defines aldehydes, is of paramount importance in modern organic synthesis. tcichemicals.comfiveable.me Its high reactivity and versatility make it a cornerstone for the construction of carbon-carbon bonds and the introduction of other functional groups. tcichemicals.com

The carbonyl carbon of the formyl group is electrophilic, making it susceptible to attack by a wide variety of nucleophiles. fiveable.me This reactivity is harnessed in numerous fundamental reactions, including:

Nucleophilic Addition: Aldehydes readily undergo addition reactions with organometallic reagents (like Grignard reagents), cyanides, and enolates. tcichemicals.com

Wittig Reaction: The Wittig reaction allows for the conversion of the formyl group into an alkene, providing a powerful tool for carbon-carbon double bond formation. tcichemicals.com

Reductive Amination: The formyl group can be converted into an amine through reductive amination, a crucial transformation in the synthesis of many nitrogen-containing compounds. tcichemicals.com

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, offering a simple way to interconvert these important functional groups. tcichemicals.comfiveable.me

Various methods exist to introduce a formyl group onto an aromatic ring, a process known as formylation. wikipedia.org These include the Vilsmeier-Haack reaction, the Gattermann-Koch reaction, and the Reimer-Tiemann reaction, each with its own specific applications and substrate scope. wikipedia.orgbritannica.com The presence of a formyl group on an aromatic ring, as seen in tert-Butyl 2-(3-formylphenoxy)acetate, provides a reactive handle for further molecular elaboration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B178881 tert-Butyl 2-(3-formylphenoxy)acetate CAS No. 147593-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHGZBLANANFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566281
Record name tert-Butyl (3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147593-90-6
Record name tert-Butyl (3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 2 3 Formylphenoxy Acetate

Direct Synthesis Strategies

Direct synthesis hinges on the coupling of two key fragments: the phenolic component (3-formylphenol) and an acetic acid derivative bearing the tert-butyl ester group. The primary challenge lies in forming the ester bond, especially given the steric hindrance of the tert-butyl group.

Esterification is the cornerstone reaction for synthesizing this compound. The common precursor, 2-(3-formylphenoxy)acetic acid, is first prepared via a Williamson ether synthesis between 3-hydroxybenzaldehyde (B18108) and a haloacetic acid. The subsequent esterification of this carboxylic acid with tert-butanol (B103910) requires specific and mild activation methods to be successful.

The crucial step involves the reaction of the carboxylic acid precursor, 2-(3-formylphenoxy)acetic acid, with tert-butanol, or the direct alkylation of 3-formylphenol with a reagent like tert-butyl bromoacetate (B1195939). The following protocols highlight methods developed to facilitate this transformation under mild conditions, which are necessary to prevent side reactions and accommodate the sterically demanding and acid-labile tert-butyl group. organic-chemistry.orgorgsyn.org

Esterification Approaches for Aryloxyacetates

Coupling of 3-Formylphenol with Acetic Acid Derivatives
Steglich Esterification Protocols

The Steglich esterification is a highly effective method for forming esters from acids and alcohols under mild, neutral conditions. nih.gov It is particularly well-suited for synthesizing tert-butyl esters, as traditional acid-catalyzed methods like Fischer esterification can cause the tert-butanol to eliminate, forming isobutene. organic-chemistry.org The protocol uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount (typically 4-5 mol%) of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction. organic-chemistry.orgnih.gov

The mechanism involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is then readily attacked by the tert-butanol to yield the desired ester and regenerate the DMAP catalyst. The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU), which can be removed by filtration. organic-chemistry.org

Key Features of Steglich Esterification:

Feature Description
Reagents Carboxylic Acid, Alcohol, N,N'-Dicyclohexylcarbodiimide (DCC) or similar carbodiimide.
Catalyst 4-Dimethylaminopyridine (DMAP).
Conditions Mild, typically room temperature, in an inert solvent like Dichloromethane (B109758) (DCM).
Advantages High yields, suitable for acid-sensitive substrates and sterically hindered alcohols like tert-butanol. organic-chemistry.org

| Byproduct | N,N'-Dicyclohexylurea (DCU), which is poorly soluble and can be filtered off. |

Carbodiimide-Mediated Condensations

Carbodiimide-mediated condensations are the foundation of the Steglich protocol but represent a broader class of reactions. nih.gov Reagents like DCC, N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate carboxylic acids for reaction with nucleophiles such as alcohols. nih.gov In the synthesis of tert-Butyl 2-(3-formylphenoxy)acetate, EDC is often preferred in modern applications due to the high solubility of its urea (B33335) byproduct in water, which simplifies purification compared to the filtration required for DCU.

Recent advancements have introduced novel carbodiimides like 1-tert-Butyl-3-ethylcarbodiimide (T-BEC®), which offers high efficiency and produces a urea byproduct (TBEU) that is very soluble in common organic solvents like DMF, further streamlining the manufacturing process. luxembourg-bio.com These methods proceed through the same O-acylisourea intermediate as in the Steglich reaction, providing a versatile toolkit for ester formation under mild conditions. nih.govluxembourg-bio.com

Comparison of Common Carbodiimides:

Carbodiimide Acronym Byproduct Byproduct Solubility Key Features
N,N'-Dicyclohexylcarbodiimide DCC DCU Insoluble in most organic solvents Classic reagent, byproduct removed by filtration. organic-chemistry.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC EDU Water-soluble Simplifies workup via aqueous extraction. nih.gov
N,N'-Diisopropylcarbodiimide DIC DIU Soluble in many organic solvents Liquid reagent, can be difficult to remove byproduct.
Phosphonitrilic Chloride Activation in Ester Formation

An alternative activation method utilizes phosphonitrilic chloride, also known as trimeric phosphonitrilic chloride or (PNCl₂)₃, as a powerful and efficient activating agent for carboxylic acids. jocpr.comiajpr.com This reagent is a stable, crystalline solid that is less sensitive to moisture than many other activating agents, making it easy to handle. jocpr.com The reaction is typically carried out in the presence of a base, such as N-methyl morpholine (B109124) (NMM), in a solvent like dichloromethane or chloroform (B151607) at room temperature. jocpr.comjocpr.com

In this procedure, PNT and NMM react with the carboxylic acid (2-(3-formylphenoxy)acetic acid) to form a highly reactive phosphonitrilate intermediate. This activated species is then susceptible to nucleophilic attack by tert-butanol to afford the final ester product in good yields. jocpr.comiajpr.com This method is applicable to a wide range of carboxylic acids and phenols, demonstrating its versatility in ester synthesis. jocpr.comiajpr.com

Typical Conditions for PNT-Mediated Esterification:

Parameter Condition Reference
Activating Agent Phosphonitrilic Chloride (PNT) jocpr.com, iajpr.com
Base N-Methyl Morpholine (NMM) jocpr.com, iajpr.com
Solvent Dichloromethane or Chloroform jocpr.com, iajpr.com
Temperature Room Temperature (0-5 °C for initial activation) iajpr.com

| Advantages | High yields, mild conditions, stable and easy-to-handle reagent. | jocpr.com |

Catalytic Esterification Enhancements

To improve efficiency, reduce waste, and simplify procedures, various catalytic enhancements for esterification have been developed. These methods often avoid the need for stoichiometric activating agents.

One prominent strategy is Phase Transfer Catalysis (PTC) . This technique is highly effective for the Williamson ether synthesis step to create the precursor acid and can also be applied to the esterification itself. For the synthesis of the aryloxyacetate, 3-formylphenol can be reacted with tert-butyl chloroacetate (B1199739) in a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane). researchgate.net A phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, facilitates the transfer of the deprotonated phenoxide from the aqueous phase to the organic phase, where it reacts with the alkyl halide. researchgate.net This method allows the use of inexpensive bases and can lead to high yields with simple workup procedures. researchgate.net

Another approach involves the use of reusable solid catalysts . For instance, titanium dioxide (TiO₂) has been reported as a simple and efficient heterogeneous catalyst for the acylation of phenols with acid chlorides under solvent-free conditions. niscpr.res.in While this specific example uses an acid chloride, the principle of using a recoverable and reusable Lewis acid catalyst is a key enhancement. Such catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack, and can be easily removed from the reaction mixture by filtration and reused multiple times without significant loss of activity. niscpr.res.in

Construction of the Phenoxyacetate (B1228835) Ether Linkage

A key step in the synthesis of this compound is the formation of the ether bond between the phenolic oxygen and the acetate (B1210297) moiety.

Williamson Ether Synthesis Principles in Aryloxyacetate Formation

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion. byjus.com This reaction typically proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic carbon, displacing the leaving group in a single, concerted step. wikipedia.org

In the context of forming aryloxyacetates, the Williamson ether synthesis is a common and effective strategy. The synthesis of tert-butyl 2-(4-formylphenoxy)acetate, a constitutional isomer of the target compound, is illustrative of this approach. It can be prepared by reacting 4-hydroxybenzaldehyde (B117250) with tert-butyl bromoacetate. In this reaction, a base such as potassium carbonate is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, generating a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromoacetate to form the desired ether linkage. The reaction is typically carried out in a suitable solvent like acetone (B3395972) or dimethylformamide.

For the synthesis of this compound, this would involve the reaction of 3-hydroxybenzaldehyde with a tert-butyl haloacetate, such as tert-butyl bromoacetate or tert-butyl chloroacetate, in the presence of a base. The choice of the alkylating agent is crucial; primary alkyl halides are preferred as secondary and tertiary halides are more prone to undergo elimination reactions, especially in the presence of a strong base. wikipedia.orglibretexts.org

Reactant 1 Reactant 2 Base Solvent Product
4-hydroxybenzaldehydetert-butyl bromoacetatePotassium carbonateAcetone or DMFtert-Butyl 2-(4-formylphenoxy)acetate
3-hydroxybenzaldehydetert-butyl haloacetatee.g., Potassium carbonatee.g., Acetone, DMFThis compound

Synthetic Routes from Advanced Precursors

Alternatively, this compound can be synthesized from more complex starting materials that already contain some of the required structural features.

Derivatization from Related Aryl Halides Bearing Formyl Functionality

A plausible synthetic route starts from an aryl halide that already possesses a formyl group. For example, a 3-halobenzaldehyde could be a suitable precursor. The formylation of aryl halides can be achieved through various methods, including palladium-catalyzed processes. google.comnih.gov For instance, aryl iodides can be converted to the corresponding aldehydes using formic acid as both the carbonyl and hydrogen donor in a palladium-catalyzed reaction activated by propylphosphonic anhydride. nih.gov

Once the formyl-substituted aryl halide is obtained, the subsequent step would be the introduction of the phenoxyacetate moiety. This could potentially be achieved through a nucleophilic aromatic substitution (SNAr) reaction, although this typically requires strong electron-withdrawing groups to activate the aryl halide. A more common approach would be a copper- or palladium-catalyzed coupling reaction between the aryl halide and a protected hydroxyacetate derivative.

Pathways from Triazole Derivatives with Formylphenyl Substituents

In some synthetic strategies, a triazole ring can serve as a precursor or a directing group for the functionalization of an aromatic ring. The synthesis of 1-alkyl-4-formyl-1,2,3-triazoles has been reported from primary amines and a suitable triazole precursor. researchgate.net These formyl-substituted triazoles can then potentially be further elaborated.

The synthesis of 1,2,3-triazoles bearing an allomaltol fragment has been achieved through the interaction of aroyl-containing pyrano[2,3-d]isoxazolone derivatives with various hydrazines, proceeding via a Boulton–Katritzky rearrangement. beilstein-journals.org While not a direct route to the target compound, these methods demonstrate the synthesis of complex heterocyclic systems containing functionalized aryl groups. The derivatization of such triazoles, for example, through alkylation, has also been demonstrated. beilstein-journals.org The conversion of a triazole substituent to a hydroxyl group or another functionality that would allow for the subsequent Williamson ether synthesis would be a necessary, though potentially challenging, transformation in this synthetic approach.

Chemical Transformations and Reactivity Profiles of Tert Butyl 2 3 Formylphenoxy Acetate

Reactions at the Aldehyde Group

Oxidative Conversion to Carboxylic Acid Derivatives

The aldehyde group of tert-butyl 2-(3-formylphenoxy)acetate can be readily oxidized to the corresponding carboxylic acid, yielding 3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, but methods that are mild enough to avoid the hydrolysis of the tert-butyl ester are preferred.

One of the most effective and widely used methods for this conversion is the Pinnick oxidation. wikipedia.orgwenxuecity.com This reaction utilizes sodium chlorite (NaClO₂) buffered with a mild acid, such as sodium dihydrogen phosphate (NaH₂PO₄), and a scavenger like 2-methyl-2-butene to quench the hypochlorite byproduct. nrochemistry.com The Pinnick oxidation is renowned for its high functional group tolerance, making it ideal for a substrate like this compound, as it selectively oxidizes the aldehyde without affecting the ester group or the aromatic ring. wikipedia.orgroyalsocietypublishing.org The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing species. wenxuecity.com

Alternative reagents for the oxidation of aromatic aldehydes include potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, or chromium-based reagents. However, these methods are often harsher and less selective than the Pinnick oxidation. Oxone, a stable and inexpensive potassium triple salt, can also be used to oxidize aldehydes to carboxylic acids effectively. mdma.ch For substrates with sensitive groups, photoinduced aerobic oxidation offers a mild and sustainable alternative. acs.org

Oxidizing AgentTypical ConditionsExpected ProductKey Advantages
NaClO₂ / NaH₂PO₄t-BuOH/H₂O, 2-methyl-2-butene, rt3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acidHigh chemoselectivity, mild conditions, tolerates ester functionality. wikipedia.org
KMnO₄aq. NaOH, heat; then H₃O⁺3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acidPowerful, cost-effective. Risk of ester hydrolysis.
Oxone®DMF or CH₃CN, rt3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acidEnvironmentally benign, simple workup. mdma.ch
Table 1: Representative Conditions for the Oxidative Conversion of this compound.

Reductive Conversion to Alcohol Functionality

The aldehyde functionality can be selectively reduced to a primary alcohol, transforming this compound into tert-butyl 2-(3-(hydroxymethyl)phenoxy)acetate. This conversion is typically achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity. masterorganicchemistry.com It readily reduces aldehydes and ketones while leaving less reactive carbonyl functional groups, such as esters, untouched. researchgate.netreddit.com The reaction is commonly performed in alcoholic solvents like methanol or ethanol at room temperature, providing the desired alcohol in high yield with a simple workup procedure.

Other reducing agents like lithium aluminum hydride (LiAlH₄) are more powerful and would reduce both the aldehyde and the tert-butyl ester. Therefore, LiAlH₄ is unsuitable for this selective transformation. Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere could also be employed, though this method is sometimes slower and may require optimization to prevent side reactions.

Reducing AgentTypical ConditionsExpected ProductKey Advantages
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to rttert-Butyl 2-(3-(hydroxymethyl)phenoxy)acetateExcellent chemoselectivity, mild, high yield, operational simplicity. masterorganicchemistry.com
Lithium Borohydride (LiBH₄)THF or Et₂O, rttert-Butyl 2-(3-(hydroxymethyl)phenoxy)acetateMore reactive than NaBH₄ but generally still selective for aldehydes over esters.
Catalytic Hydrogenation (H₂)Pd/C or PtO₂, H₂ (atm), Ethanol or EtOActert-Butyl 2-(3-(hydroxymethyl)phenoxy)acetate"Green" conditions, no metal waste in product.
Table 2: Representative Conditions for the Reductive Conversion of this compound.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by primary amines and hydrazines. These condensation reactions produce imines (Schiff bases) and hydrazones, respectively, and are typically reversible. wikipedia.orglibretexts.org The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. Similarly, reaction with hydrazine (H₂N-NH₂) or a substituted hydrazine (e.g., phenylhydrazine) would form the corresponding hydrazone. quora.comorganic-chemistry.org

These reactions are often catalyzed by a catalytic amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The reaction proceeds via a tetrahedral hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The rate of reaction can be influenced by the pH of the medium and the electronic nature of the substituents on both the aldehyde and the nucleophile. nih.govnih.gov For aromatic aldehydes, the presence of electron-withdrawing groups can sometimes facilitate the initial nucleophilic attack. mdpi.com

NucleophileTypical ConditionsProduct ClassExample Product Name
AnilineEthanol, cat. Acetic Acid, refluxImine (Schiff Base)tert-Butyl 2-(3-((phenylimino)methyl)phenoxy)acetate
Hydrazine HydrateEthanol, rtHydrazonetert-Butyl 2-(3-((hydrazono)methyl)phenoxy)acetate wikipedia.org
PhenylhydrazineEthanol, cat. Acetic Acid, rtPhenylhydrazonetert-Butyl 2-(3-((2-phenylhydrazono)methyl)phenoxy)acetate
Table 3: Imine and Hydrazone Formation Reactions.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by deprotonating a phosphonium salt with a strong base. stackexchange.com For this compound, this reaction would replace the C=O double bond with a C=C double bond, providing access to a wide variety of styrene derivatives.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides (e.g., where R is an alkyl group) generally lead to (Z)-alkenes, while stabilized ylides (e.g., where R is an ester or ketone) predominantly form (E)-alkenes. A related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate carbanions. wikipedia.orgorganic-chemistry.org The HWE reaction typically shows excellent (E)-selectivity and has the advantage that the water-soluble phosphate byproduct is easily removed during workup. chem-station.com The reaction conditions are generally mild enough to be compatible with the tert-butyl ester functionality. nih.gov

Ylide/Phosphonate ReagentReaction TypeTypical ConditionsExpected Product (Example)
(Triphenylphosphoranylidene)methane (Ph₃P=CH₂)WittigTHF, 0 °C to rttert-Butyl 2-(3-vinylphenoxy)acetate
Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)Wittig (Stabilized)Toluene, refluxEthyl (E)-3-(3-(2-(tert-butoxy)-2-oxoethoxy)phenyl)acrylate
Triethyl phosphonoacetateHorner-Wadsworth-EmmonsNaH, THF, 0 °C to rtEthyl (E)-3-(3-(2-(tert-butoxy)-2-oxoethoxy)phenyl)acrylate nrochemistry.com
Table 4: Carbonyl Olefination Reactions.

The Baylis-Hillman (or Morita-Baylis-Hillman) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, such as an acrylate, acrylonitrile, or vinyl ketone. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a nucleophilic tertiary amine, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. organic-chemistry.org This reaction would couple this compound at its carbonyl carbon with the α-position of the activated alkene, generating a highly functionalized allylic alcohol derivative. nih.gov

A key feature of the Baylis-Hillman reaction is its high atom economy, as all atoms from the reactants are incorporated into the product. wikipedia.org However, a significant drawback is the often slow reaction rate, which can require long reaction times or the use of specific promoters. The reaction involves the initial conjugate addition of the catalyst (e.g., DABCO) to the activated alkene, generating a zwitterionic enolate intermediate. This intermediate then acts as a nucleophile, adding to the aldehyde carbonyl. A final proton transfer and elimination of the catalyst yields the product. organic-chemistry.org The reaction is compatible with a wide range of functional groups on the aromatic aldehyde. mdpi.com

Activated AlkeneCatalystTypical ConditionsExpected Product Name
Methyl acrylateDABCODCM or neat, rt, several daysMethyl 2-(1-(3-(2-(tert-butoxy)-2-oxoethoxy)phenyl)-1-hydroxy-methyl)acrylate nih.gov
AcrylonitrileDABCODMF/H₂O, rt2-(1-(3-(2-(tert-butoxy)-2-oxoethoxy)phenyl)-1-hydroxy-methyl)acrylonitrile
Methyl vinyl ketone3-HydroxyquinuclidineTHF, rttert-Butyl 2-(3-(1-hydroxy-3-oxobut-3-en-2-yl)phenoxy)acetate
Table 5: Baylis-Hillman Type Reactions.

Reductive Amination for Amine Formation

The aldehyde functionality of this compound is amenable to reductive amination, a powerful and widely used method for the formation of carbon-nitrogen bonds. This reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option. harvard.edu This reagent is known for its high functional group tolerance and its ability to effect reduction under non-harsh conditions. harvard.edu The general scheme for the reductive amination of this compound is depicted below:

Scheme 1: Reductive Amination of this compound

In this reaction, R1 and R2 can be hydrogen, alkyl, or aryl groups.

The reaction typically proceeds in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), at room temperature. The choice of the amine component dictates the nature of the final product, allowing for the synthesis of a wide array of secondary and tertiary amines. This method is highly efficient for producing unsymmetrical secondary amines. google.com

Detailed mechanistic studies, including those using density functional theory (DFT), have provided insights into the reaction pathway of direct reductive amination, highlighting the roles of catalysts and reducing agents in facilitating the conversion. rsc.org The reaction is a cornerstone in the synthesis of tertiary amines, which are prevalent in pharmaceuticals and other fine chemicals. chemrxiv.orgchemrxiv.org

Transformations Involving the Ester Moiety

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its selective removal is a key step in many synthetic sequences, allowing for subsequent modifications at the carboxyl group.

Selective Cleavage of the tert-Butyl Ester Protecting Group

The cleavage of the tert-butyl ester is typically achieved under acidic conditions, which exploit the stability of the tertiary carbocation intermediate formed during the reaction. acsgcipr.org The selectivity of this deprotection is crucial, especially when other acid-sensitive functional groups are present in the molecule.

A variety of acidic reagents and conditions have been developed for the efficient and selective removal of the tert-butyl ester protecting group.

Strong protic acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for the deprotection of tert-butyl esters. organic-chemistry.orgrsc.org The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at or below room temperature. commonorganicchemistry.com

The mechanism of TFA-mediated deprotection involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation to form the carboxylic acid and isobutylene. echemi.comstackexchange.comcommonorganicchemistry.com The tert-butyl cation can be trapped by scavengers to prevent side reactions. nih.gov Similarly, HCl in a suitable solvent, such as dioxane or an alcohol, effectively cleaves the tert-butyl ester, yielding the carboxylic acid as its hydrochloride salt. commonorganicchemistry.com

Table 1: Strong Protic Acid Conditions for tert-Butyl Ester Deprotection

ReagentSolventTemperatureKey Features
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Efficient and common method. fiveable.me
Hydrochloric Acid (HCl)Dioxane, AlcoholsRoom Temp. to 50 °CYields the hydrochloride salt of the amine. reddit.com
Acid-Catalyzed Deprotection Methodologies
Lewis Acid-Mediated Cleavage (e.g., ZnBr₂, CeCl₃·7H₂O-NaI Systems)

Lewis acids offer an alternative and often milder approach to tert-butyl ester deprotection. google.comrsc.orgresearchgate.net Zinc bromide (ZnBr₂) in dichloromethane has been shown to be effective for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile groups under specific conditions. acs.orgresearchgate.netnih.govacs.org The proposed mechanism involves the coordination of the Lewis acid to the ester oxygen atoms, facilitating the cleavage of the carbon-oxygen bond. acs.orgnih.gov

Another notable system is the combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724). organic-chemistry.orgthieme-connect.comacs.orgnih.gov This reagent system has demonstrated selectivity in cleaving tert-butyl esters while leaving other sensitive groups, such as N-Boc protecting groups, intact under optimized conditions. organic-chemistry.orgthieme-connect.com

Table 2: Lewis Acid Conditions for tert-Butyl Ester Deprotection

ReagentSolventTemperatureKey Features
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.Chemoselective under specific conditions. acs.orguq.edu.au
CeCl₃·7H₂O-NaIAcetonitrileRefluxOffers selectivity for tert-butyl esters over N-Boc groups. organic-chemistry.orgthieme-connect.com
Silica (B1680970) Gel Promoted Ester Hydrolysis

A mild and selective method for the cleavage of tert-butyl esters involves the use of silica gel in a refluxing non-polar solvent such as toluene. researchgate.netorganic-chemistry.org This heterogeneous system provides a simple and effective way to obtain the corresponding carboxylic acids in good yields. The reaction is particularly advantageous due to its selectivity for tert-butyl esters over other types of esters and protecting groups. researchgate.net

This method is considered environmentally benign and offers a convenient workup procedure, as the silica gel can be easily removed by filtration. The acidic nature of the silica gel surface is believed to promote the hydrolysis of the ester.

Transesterification Processes

Transesterification of this compound allows for the conversion of the tert-butyl ester into other alkyl esters. This reaction can be catalyzed by either acids or bases. organic-chemistry.org

Acid-Catalyzed Transesterification : In the presence of a strong acid catalyst (e.g., sulfuric acid) and a large excess of another alcohol (e.g., methanol or ethanol), the tert-butyl ester can be converted to the corresponding methyl or ethyl ester. The equilibrium is driven towards the product by the high concentration of the new alcohol.

Base-Catalyzed Transesterification : While base-catalyzed transesterification is common for many esters, it is less efficient for tert-butyl esters due to the steric hindrance of the tert-butyl group, which impedes the initial nucleophilic attack by the alkoxide. kataliz.org.ua However, under certain conditions with strong bases like sodium methoxide in methanol, the reaction can proceed. kataliz.org.ua

Table 3: Representative Transesterification Reactions
ReagentCatalystProduct
MethanolH₂SO₄ (catalytic)Methyl 2-(3-formylphenoxy)acetate
EthanolH₂SO₄ (catalytic)Ethyl 2-(3-formylphenoxy)acetate
Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution involves the replacement of the alkoxy group (–OtBu) with another nucleophile. masterorganicchemistry.comlibretexts.org For esters, this reaction proceeds via a tetrahedral intermediate. libretexts.orgkhanacademy.org The tert-butoxy group is a relatively poor leaving group, making direct substitution on this compound challenging under neutral or basic conditions. The reaction is generally unfavorable if the incoming nucleophile is a weaker base than the leaving tert-butoxide. masterorganicchemistry.com

However, under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and facilitating attack by weaker nucleophiles. lumenlearning.comlibretexts.org For instance, direct amidation by reacting with an amine is difficult but can be achieved at high temperatures. A more practical approach involves converting the ester into a more reactive acyl derivative first. For example, treatment with a chlorinating agent like α,α-dichlorodiphenylmethane and a Lewis acid catalyst can generate an acid chloride in situ, which then readily reacts with various nucleophiles like alcohols or amines to form new esters or amides. organic-chemistry.org

Susceptibility to Hydrolysis

The tert-butyl ester group is highly susceptible to acid-catalyzed hydrolysis. In the presence of a strong acid like trifluoroacetic acid (TFA) or phosphoric acid, the ester is readily cleaved to yield 2-(3-formylphenoxy)acetic acid and a stable tert-butyl carbocation. organic-chemistry.orgstackexchange.com The carbocation is then deprotonated to form isobutylene. stackexchange.com This lability in acid is a key feature of tert-butyl esters and is often exploited for protecting carboxylic acids in organic synthesis.

Conversely, tert-butyl esters exhibit significant stability towards base-catalyzed hydrolysis (saponification). The steric bulk of the tert-butyl group hinders the approach of the hydroxide (B78521) nucleophile to the carbonyl carbon, making the rate of saponification much slower compared to less hindered esters like methyl or ethyl esters.

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the two existing substituents.

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of the molecule contains two directing groups: the formyl group (–CHO) at position 3 and the ether linkage (–OCH₂CO₂tBu) at position 1.

Formyl Group (–CHO) : This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position.

Ether Group (–OCH₂CO₂tBu) : This is an activating group because the oxygen atom can donate a lone pair of electrons to the ring through resonance. It directs incoming electrophiles to the ortho and para positions.

The positions on the ring relative to the ether group (position 1) are:

ortho: positions 2 and 6

para: position 4

The positions relative to the formyl group (position 3) are:

ortho: positions 2 and 4

meta: position 5

para: position 6 (not possible as it's the attachment point of the ether)

Table 4: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Predicted Products (Substituent Position)
NitrationHNO₃, H₂SO₄Substitution at C2, C4, and C6
Halogenation (Bromination)Br₂, FeBr₃Substitution at C2, C4, and C6
SulfonationFuming H₂SO₄Substitution at C2, C4, and C6
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at C2, C4, and C6 (reaction may be slow due to the deactivating formyl group)

Table of Chemical Compounds

Compound NameChemical Formula
This compoundC₁₃H₁₆O₄
2,2,2-Trifluoroethanol (TFE)C₂H₃F₃O
Hexafluoroisopropanol (HFIP)C₃H₂F₆O
2-(3-Formylphenoxy)acetic acidC₉H₈O₄
IsobutyleneC₄H₈
Tris(4-bromophenyl)amminium HexachloroantimonateC₁₈H₁₂Br₃Cl₆NSb
TriethylsilaneC₆H₁₆Si
DichloromethaneCH₂Cl₂
MethanolCH₄O
EthanolC₂H₆O
Sulfuric acidH₂SO₄
Methyl 2-(3-formylphenoxy)acetateC₁₀H₁₀O₄
Ethyl 2-(3-formylphenoxy)acetateC₁₁H₁₂O₄
Sodium methoxideCH₃NaO
α,α-DichlorodiphenylmethaneC₁₃H₁₀Cl₂
Trifluoroacetic acid (TFA)C₂HF₃O₂
Phosphoric acidH₃PO₄

Uncommon Substitution Pathways at the Formyl Group

The formyl group of an aromatic aldehyde is typically a site for nucleophilic addition. However, under specific conditions, it can participate in less conventional substitution reactions, often involving radical or photochemical pathways. These reactions represent a departure from the more common transformations like oxidation to a carboxylic acid or reduction to an alcohol.

One such uncommon pathway involves the generation of an acyl radical from the aldehyde. This can be achieved through various methods, including photoredox catalysis. Once formed, the acyl radical can engage in a variety of coupling reactions, effectively substituting the hydrogen of the formyl group with another moiety. For instance, acyl radicals can be trapped by alkenes or other radical acceptors to form new carbon-carbon bonds. While direct studies on this compound are not available, the general reactivity of aromatic aldehydes in these transformations provides a basis for predicting its potential behavior.

Photochemical reactions also offer unique substitution pathways. Upon excitation, aromatic aldehydes can participate in [2+2] photocycloaddition reactions with alkenes to form oxetanes. acs.orgcore.ac.ukkyoto-u.ac.jp This transformation, known as the Paternò-Büchi reaction, involves the substitution of the carbonyl pi-bond to form two new sigma bonds. Although this is an addition reaction, it represents a significant and uncommon transformation of the formyl group. Another photochemical process is the abstraction of the aldehydic hydrogen by the excited carbonyl group, leading to the formation of a radical pair that can subsequently react in various ways. nih.gov

Iron Lewis acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate have been shown to lead to the formation of 3-hydroxy-2-arylacrylic acid ethyl esters through a unique 1,2-aryl shift, representing another unconventional transformation at the formyl group. acs.org

Below is a table summarizing potential uncommon substitution pathways for the formyl group of an aromatic aldehyde, which could be applicable to this compound.

Reaction Type Reagents/Conditions Potential Product Type from an Aromatic Aldehyde Key Feature
Acyl Radical Formation and TrappingPhotoredox catalyst, light, radical acceptorKetone or other C-C coupled productSubstitution of the formyl hydrogen with a carbon-based group.
Paternò-Büchi ReactionAlkene, UV lightOxetane[2+2] cycloaddition at the carbonyl group. acs.orgcore.ac.ukkyoto-u.ac.jp
Iron-Catalyzed Reaction with Diazo CompoundsIron Lewis Acid, Ethyl Diazoacetate3-Hydroxy-2-arylacrylic acid ethyl esterInvolves a 1,2-aryl shift. acs.org
Photochemical Hydrogen AbstractionUV light, hydrogen donorPinacol-type products or reductionInvolves intermolecular or intramolecular hydrogen transfer.

Aromatic Ring Dearomatization Processes

Dearomatization reactions are a powerful tool in organic synthesis as they convert flat, aromatic structures into three-dimensional molecules, which are often valuable building blocks for complex natural products. acs.org While aromatic rings are inherently stable, they can undergo dearomatization under specific conditions. For a molecule like this compound, the phenoxy portion of the molecule would be the site of such a transformation.

Several strategies exist for the dearomatization of arenes, including oxidative, reductive, and transition metal-catalyzed methods. nih.gov Oxidative dearomatization of phenols and their derivatives can be achieved using hypervalent iodine reagents. This process can lead to the formation of cyclohexadienones, which are versatile synthetic intermediates. The presence of the ether linkage in this compound would influence the regioselectivity of such an oxidation.

Reductive dearomatization, famously exemplified by the Birch reduction, involves the treatment of an aromatic ring with an alkali metal in liquid ammonia with an alcohol. This results in the formation of a 1,4-cyclohexadiene derivative. The electron-withdrawing nature of the substituents on the aromatic ring of this compound would likely influence the outcome of such a reduction.

Transition metal-catalyzed dearomatization reactions have also emerged as a powerful method. For example, palladium-catalyzed arylative dearomatization of phenols has been reported to produce spirocyclic cyclohexadienones. While this specific reaction is intramolecular, intermolecular versions could potentially be applied to phenoxy derivatives.

The table below outlines some potential dearomatization processes that could be envisioned for the aromatic ring of this compound, based on known reactions of similar aromatic ethers and phenols.

Dearomatization Method Typical Reagents/Catalysts Potential Product from a Phenoxy Derivative Key Transformation
Oxidative DearomatizationHypervalent iodine reagents (e.g., PIDA)Cyclohexadienone derivativeConversion of the aromatic ring to a non-aromatic cyclic ketone.
Reductive Dearomatization (Birch Reduction)Na or Li, liquid NH₃, alcohol1,4-Cyclohexadiene derivativePartial reduction of the aromatic ring.
Transition Metal-Catalyzed DearomatizationPalladium catalysts, aryl halidesArylated cyclohexadienoneAddition of an aryl group with concomitant loss of aromaticity.
PhotocycloadditionAlkenes, UV lightBicyclic adducts[2+2], [3+2], or [4+2] cycloaddition to the aromatic ring. acs.org

Advanced Applications in Organic Synthesis Enabled by Tert Butyl 2 3 Formylphenoxy Acetate

Strategic Utility as a Key Synthetic Intermediate

The utility of tert-butyl 2-(3-formylphenoxy)acetate as a synthetic intermediate stems from the presence of two distinct and orthogonally reactive functional groups: a formyl (aldehyde) group and a tert-butoxycarbonylmethyl ether group. This arrangement allows it to serve as a linchpin in the assembly of complex molecules, providing a scaffold upon which further chemical complexity can be built in a controlled manner. It is classified as an organic building block, particularly useful in the synthesis of esters, ethers, and aldehydes bldpharm.com.

The formyl group of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a variety of classical organic reactions, including:

Nucleophilic Additions: The aldehyde is susceptible to attack by organometallic reagents like Grignard or organolithium reagents to form secondary alcohols.

Wittig and Horner-Wadsworth-Emmons Olefinations: These reactions convert the formyl group into an alkene, enabling chain extension and the introduction of diverse functionalities.

Reductive Amination: Reaction with primary or secondary amines followed by reduction provides a direct route to substituted amines.

Simultaneously, the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality, which can be unveiled later in the synthetic sequence. This dual functionality allows for the stepwise construction of intricate molecular frameworks where the aldehyde is transformed first, followed by subsequent reactions involving the deprotected carboxylic acid.

The structural motifs present in this compound are common in medicinal chemistry, making it a valuable precursor for pharmaceutical intermediates bldpharm.com. The phenoxyacetic acid core is a well-known scaffold in drug discovery. By chemically modifying the formyl group and the ester, a diverse library of compounds can be generated. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a nitrile or a heterocyclic ring system (e.g., pyrimidine, imidazole). These transformations yield highly functionalized aromatic compounds that are key building blocks for active pharmaceutical ingredients (APIs). Analogous compounds are utilized in the synthesis of glucagon receptor antagonists, highlighting the potential of this class of molecules in drug development .

A key advantage of this compound is the orthogonality of its two functional groups. nih.govresearchgate.net The tert-butyl (tBu) ester is a classic acid-labile protecting group, typically removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to basic and nucleophilic conditions. researchgate.netiris-biotech.de Conversely, the formyl group is stable to the acidic conditions used for tBu deprotection but reacts readily with nucleophiles and bases.

This orthogonality is critical in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the construction of other complex natural products. nih.govresearchgate.net For example, in a molecule containing an Fmoc-protected amine, a benzyl (Bzl) ether, and the this compound moiety, each group can be removed selectively without affecting the others. This allows for precise, stepwise modification at different sites within a complex molecule. nih.govresearchgate.net

Table 1: Orthogonal Deprotection Strategies
Protecting GroupMoiety in CompoundLability ConditionsStability Conditions
tert-Butyl (tBu) Ester tert-Butyl acetate (B1210297)Strong Acid (e.g., 95% TFA) iris-biotech.deBase (e.g., Piperidine), Nucleophiles, Mild Acid
Formyl (Aldehyde) BenzaldehydeNucleophiles, Reducing/Oxidizing AgentsStrong Acid (TFA), Strong Base (Piperidine)
Fmoc (Amine Prot.) N/ABase (e.g., Piperidine) researchgate.netAcid (TFA)
Benzyl (Bzl) Ester N/AStronger Acids (e.g., HF) or Hydrogenolysis researchgate.netBase (Piperidine), Mild Acid

This table illustrates the differential stability of the functional groups within this compound compared to other common protecting groups, enabling selective deprotection.

Development of Flow Chemistry Protocols for Efficient Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in safety, scalability, and efficiency over traditional batch methods. researchgate.net The synthesis of this compound is well-suited for adaptation to a flow chemistry protocol.

The compound is typically synthesized via a Williamson ether synthesis, reacting 3-hydroxybenzaldehyde (B18108) with tert-butyl bromoacetate (B1195939) in the presence of a base like potassium carbonate. In a hypothetical flow setup, streams of the reactants would be continuously pumped and mixed in a heated reactor coil. The precise control over temperature, pressure, and residence time afforded by a flow reactor can lead to higher yields, reduced reaction times, and minimized byproduct formation. uc.pt

A potential flow protocol would involve:

Pumping a solution of 3-hydroxybenzaldehyde and tert-butyl bromoacetate in a suitable solvent (e.g., DMF, acetonitrile) through one inlet.

Pumping a solution of a base through a second inlet.

Combining the streams in a T-mixer before entering a heated coiled reactor (e.g., a PFA tube).

Controlling the reaction time by adjusting the flow rate and reactor length.

Using a back-pressure regulator to maintain a single phase at elevated temperatures.

This approach allows for rapid process optimization and seamless scaling by simply running the system for longer periods ("scaling out") or increasing the reactor size ("scaling up"). researchgate.net Such a process would provide a safer and more reproducible method for the large-scale production of this important synthetic intermediate. wiley-vch.de

Analytical and Spectroscopic Methodologies for Characterization of Tert Butyl 2 3 Formylphenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within tert-Butyl 2-(3-formylphenoxy)acetate can be established.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet at a downfield chemical shift, generally in the range of 9.8-10.0 ppm. The aromatic protons on the benzene (B151609) ring, being in different chemical environments due to the meta-substitution pattern, would present as a complex multiplet. Specifically, the proton ortho to both the formyl and the ether group, and the proton between the two substituents, will have distinct chemical shifts from the other two aromatic protons. These aromatic signals are typically observed between 7.0 and 7.8 ppm.

The methylene (B1212753) protons (-O-CH₂-C=O) adjacent to the phenoxy group and the ester carbonyl group are expected to appear as a singlet, typically in the region of 4.5-4.8 ppm. The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] will give rise to a sharp singlet at a more upfield region, characteristically around 1.5 ppm, due to the shielding effect of the neighboring quaternary carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehydic H 9.8 - 10.0 Singlet 1H
Aromatic H 7.0 - 7.8 Multiplet 4H
Methylene H (-OCH₂-) 4.5 - 4.8 Singlet 2H

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each unique carbon atom are anticipated. The carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield, typically between 190 and 200 ppm. The ester carbonyl carbon is also found downfield, but at a slightly more shielded position compared to the aldehyde, usually in the 165-175 ppm range.

The aromatic carbons will produce a set of signals in the 110-160 ppm region. The carbon atom attached to the ether oxygen will be the most downfield among the aromatic signals, while the carbon of the formyl group will also be in this region. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The methylene carbon (-O-CH₂-C=O) is expected in the 60-70 ppm range. The quaternary carbon of the tert-butyl group typically appears around 80-85 ppm, and the methyl carbons of the tert-butyl group will produce a single, intense signal in the upfield region, around 28 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
Aldehyde C=O 190 - 200
Ester C=O 165 - 175
Aromatic C 110 - 160
Quaternary C (-OC(CH₃)₃) 80 - 85
Methylene C (-OCH₂-) 60 - 70

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, often resulting in the observation of the molecular ion with minimal fragmentation. In positive ion mode, the expected species would be the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula C₁₃H₁₆O₄, the molecular weight is 236.27 g/mol . Therefore, in an ESI-MS spectrum, a prominent peak at m/z 237.11 (for [C₁₃H₁₇O₄]⁺) would be expected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be able to confirm the molecular formula C₁₃H₁₆O₄ by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million). This unambiguous determination of the molecular formula is a critical step in the confirmation of the compound's identity.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₃H₁₇O₄⁺ 237.1121

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹. The C=O stretch of the ester group will also appear as a strong band, typically at a higher frequency, around 1735-1750 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts of the molecule (below 3000 cm⁻¹). The C-O stretching vibrations of the ether and ester groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the aldehyde is further confirmed by two weak C-H stretching bands around 2720 and 2820 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch ~1700
Aldehyde C-H Stretch ~2720 and ~2820
Ester C=O Stretch 1735 - 1750
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are indispensable in the synthesis and characterization of this compound, serving critical roles in both the assessment of its purity and its isolation from reaction mixtures. The selection of a specific chromatographic method is contingent on the scale of the separation and the desired purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound. Given the compound's aromatic nature and the presence of both an ester and an aldehyde functional group, reversed-phase HPLC is the most suitable method. This technique separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of this compound would employ a C18 stationary phase, which is a silica-based support chemically bonded with C18 alkyl chains. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (ACN), and an aqueous component, often with a small amount of acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. nih.gov The presence of the aromatic ring and the carbonyl groups allows for sensitive detection using an ultraviolet (UV) detector.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively published in peer-reviewed literature, methods for structurally similar aromatic aldehydes and esters provide a strong basis for method development. auroraprosci.comsielc.comelsevierpure.comnih.govresearchgate.net For instance, the analysis of aromatic aldehydes often involves reversed-phase columns and acetonitrile/water gradients. auroraprosci.comelsevierpure.com Similarly, tert-butyl esters have been successfully analyzed using reversed-phase HPLC with C18 columns. acs.orgsielc.com The purity of assayed compounds in research, including those with tert-butyl ester functionalities, is commonly determined to be greater than 95% by reversed-phase HPLC analysis. acs.org

A hypothetical, yet scientifically grounded, HPLC method for assessing the purity of this compound is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue/Description
Instrumentation Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector
Column C18 reversed-phase column (e.g., Welch Uitisil® XB-C18)
Dimensions: 4.6 x 250 mm
Particle Size: 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile (ACN)
Gradient 0-2 min: 50% B
2-15 min: 50% to 95% B
15-20 min: 95% B
20-22 min: 95% to 50% B
22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Expected Retention Time Dependent on the exact system, but expected to be in the mid to late part of the gradient due to its relative hydrophobicity.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the characterization of this compound. This method is suitable for volatile and thermally stable compounds. The tert-butyl ester and the aromatic aldehyde functionalities make this compound amenable to GC analysis.

For the analysis of this compound, a capillary column with a non-polar or mid-polar stationary phase is typically employed. A common choice would be a column coated with a polysiloxane derivative. The sample, dissolved in a volatile solvent, is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through the column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

Detailed Research Findings:

Direct GC analysis of aromatic aldehydes is possible, though derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve sensitivity and chromatographic performance. und.edusigmaaldrich.com For esters, including tert-butyl esters, GC-MS is a standard analytical method. nih.govscielo.br For instance, the analysis of methyl tert-butyl ether and its degradation products has been successfully performed using a GC-MS system with a specific temperature program to resolve various components. nih.gov The analysis of long-chain aldehydes by GC-MS has also been reported, highlighting the importance of understanding potential overlaps in retention times with other compounds like fatty acid methyl esters. scirp.org

A plausible GC-MS method for the analysis of this compound is outlined below.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue/Description
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column Capillary column (e.g., Agilent VF-WAXms or similar)
Dimensions: 30 m x 0.25 mm
Film Thickness: 0.25 µm
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial Temperature: 100 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Final Hold: Hold at 280 °C for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 m/z

Preparative Chromatography Methods

For the isolation and purification of this compound on a larger scale than analytical methods allow, preparative chromatography techniques are employed. These include column chromatography and preparative HPLC. Gel Permeation Chromatography (GPC) is generally less applicable for small molecules of this nature and is more suited for the separation of polymers.

Column Chromatography:

Flash column chromatography is a common and effective method for the purification of reaction products in organic synthesis. reachdevices.com It utilizes a glass column packed with a solid adsorbent, most commonly silica (B1680970) gel, and a solvent system (eluent) is passed through the column under pressure (typically using compressed air or nitrogen).

Detailed Research Findings:

The purification of compounds with functionalities similar to this compound, such as aromatic esters, is routinely achieved using silica gel column chromatography with a hexane/ethyl acetate (B1210297) eluent system. biotage.combiotage.comrochester.educommonorganicchemistry.com The polarity of the eluent is a critical parameter and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). A gradient of increasing polarity (increasing the proportion of ethyl acetate to hexane) is frequently used to first elute non-polar impurities, followed by the desired product, and finally any more polar by-products.

Table 3: Typical Flash Column Chromatography Parameters for the Purification of this compound

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexane (e.g., starting from 5:95 and gradually increasing to 20:80)
Sample Loading The crude product is typically dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and loaded onto the top of the silica gel column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also be employed for samples with poor solubility. reachdevices.com
Fraction Collection Eluted fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice. warwick.ac.ukthermofisher.comtarosdiscovery.comresearchgate.netnih.gov The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the target compound. warwick.ac.uk

Detailed Research Findings:

Reversed-phase preparative HPLC is widely used for the purification of a diverse range of organic compounds. researchgate.netnih.gov Similar to the analytical method, a C18 column is typically used with a mobile phase of acetonitrile and water, often containing a modifier like trifluoroacetic acid (TFA) which is volatile and easily removed from the collected fractions.

Table 4: General Preparative HPLC Parameters for the Isolation of this compound

ParameterValue/Description
Instrumentation Preparative HPLC system with a high-pressure gradient pump, autosampler or manual injector, and a UV detector with a flow cell suitable for high flow rates. A fraction collector is essential.
Column Preparative C18 reversed-phase column (e.g., Waters Sunfire C18)
Dimensions: e.g., 19 x 150 mm
Particle Size: 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient A shallow gradient optimized based on analytical HPLC data to maximize resolution between the target compound and its impurities.
Flow Rate 15-25 mL/min (dependent on column dimensions)
Injection Volume Scaled up from analytical injections, potentially in the milliliter range, depending on the concentration of the sample solution and column capacity.
Detection UV at 254 nm
Fraction Collection Triggered by UV signal intensity and/or time windows.

Theoretical and Computational Investigations on Tert Butyl 2 3 Formylphenoxy Acetate and Analogous Compounds

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules like tert-butyl 2-(3-formylphenoxy)acetate. These computational methods provide insights into molecular orbital energies, electron distribution, and other electronic properties that govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. For aromatic compounds analogous to this compound, such as substituted benzaldehydes and phenoxyacetates, DFT calculations can effectively model their electronic properties.

The choice of functional is critical in DFT calculations. For aromatic systems, hybrid functionals like B3LYP are commonly used. nih.gov For instance, in a study of benzaldehyde derivatives, the B3LYP functional was used to investigate their properties. mdpi.com It has been found that for aromaticity indexes, functionals like wB97XD, CAM-B3LYP, and M06-2X often provide results in good agreement with higher-level methods like CCSD. nih.gov

The electronic properties of this compound, such as dipole moment, polarizability, and first-order hyperpolarizability, which are important for nonlinear optical (NLO) applications, can be calculated using DFT. For example, a study on 4-hydroxybenzaldehyde (B117250) calculated these properties to evaluate its NLO behavior. mdpi.com

Table 1: Calculated Electronic Properties of 4-Hydroxybenzaldehyde using DFT

PropertyValue
Dipole Moment (µ_tot)4.66 Debye
First-Order Hyperpolarizability (β_tot)16.518 x 10⁻³⁰ esu

Data sourced from a DFT study on 4-hydroxybenzaldehyde, providing an example of properties that can be calculated for analogous compounds. mdpi.com

Basis Set Selection and Level of Theory Considerations in Molecular Modeling

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com Larger basis sets generally provide more accurate results but require more computational resources. youtube.com

For organic molecules containing elements like carbon, hydrogen, and oxygen, Pople-style basis sets such as 6-31G(d) and 6-311G(d,p) are widely used and offer a good compromise between accuracy and computational expense. youtube.com For higher accuracy, especially when describing non-covalent interactions or anionic species, diffuse functions (e.g., "+" in 6-31+G(d)) and additional polarization functions (e.g., "(d,p)") are recommended. youtube.com A study on the solute-solvent interaction of benzene (B151609) in water highlighted the importance of using an adequate basis set and correcting for basis set superposition error. nih.gov

The level of theory, which refers to the combination of the theoretical method (e.g., DFT functional or ab initio method) and the basis set, must be carefully chosen based on the property of interest. For geometry optimizations of aromatic compounds, DFT methods with a double-zeta basis set are often sufficient, while for more accurate energy calculations, a triple-zeta basis set is preferable. youtube.com A benchmark study on aromaticity indexes recommended using functionals like wB97XD, CAM-B3LYP, or M06-2X with a triple-zeta quality basis set for ground-state calculations. nih.gov

Table 2: Common Basis Sets Used in DFT Calculations for Organic Molecules

Basis SetDescriptionTypical Application
6-31G(d)Double-zeta split-valence with polarization functions on heavy atoms.Routine geometry optimizations and frequency calculations.
6-311+G(d,p)Triple-zeta split-valence with diffuse and polarization functions on all atoms.More accurate energy calculations, systems with anions or weak interactions.
cc-pVDZDunning's correlation-consistent polarized double-zeta.Correlated wavefunction methods, systematic convergence towards the complete basis set limit.
aug-cc-pVTZAugmented correlation-consistent polarized triple-zeta.High-accuracy calculations of electronic properties and spectroscopic parameters. sns.it

Molecular Dynamics Simulations for Conformational and Reactive Insights

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations and the transitions between them, offering insights that are complementary to static quantum chemical calculations.

Studies on analogous phenoxyacetic acid derivatives have shown that the conformation of the phenoxyacetate (B1228835) side chain can be either synclinal or antiperiplanar. researchgate.net These conformational preferences are influenced by intermolecular interactions in the solid state, such as hydrogen bonding and crystal packing forces. researchgate.net In solution, the conformational equilibrium would be influenced by the solvent environment.

A computational study on tert-butyl acetate (B1210297) using a combination of microwave spectroscopy and quantum chemical calculations revealed the existence of two conformers: a more stable C_s symmetry conformer and a higher-energy C_1 conformer. researchgate.net This suggests that the tert-butyl group can influence the conformational landscape of the ester moiety.

MD simulations can be used to generate a representative ensemble of conformations for this compound in a given solvent. This ensemble can then be used to calculate averaged properties, such as spectroscopic parameters, which can be more directly compared with experimental data. Furthermore, MD simulations can provide insights into the flexibility of the molecule and identify regions of high conformational freedom, which can be important for its interaction with other molecules or biological targets.

Reaction Mechanism Elucidation Through Computational Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating reaction energy profiles. For this compound, computational studies can provide insights into its reactivity, particularly concerning the formyl and ester functional groups.

The formyl group on the aromatic ring makes the molecule susceptible to nucleophilic addition reactions at the carbonyl carbon. The reactivity of benzaldehyde towards nucleophiles is known to be influenced by the electronic effects of other substituents on the ring. quora.com Computational studies on the enantioselective addition of n-BuLi to benzaldehyde have utilized DFT to determine the stabilities of transition states and explain the observed stereoselectivity. researchgate.net

The aromatic ring itself can undergo electrophilic aromatic substitution. The position of the formyl and the ether-linked acetate groups will direct incoming electrophiles. The formyl group is a deactivating, meta-directing group, while the ether-linked acetate group is an activating, ortho-para-directing group. Computational studies can quantify the activation or deactivation of different positions on the ring towards electrophilic attack. nih.gov The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a carbocation intermediate, and computational methods can be used to model this pathway. masterorganicchemistry.com

Furthermore, computational modeling can be used to predict degradation pathways of the molecule. For instance, the ester group is susceptible to hydrolysis, and computational methods can help identify moieties that are prone to degradation under specific conditions. mdpi.com Studies on the oxidation of benzaldehyde have used kinetic modeling to understand the formation of various products. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.gov The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. github.io For flexible molecules, it is often necessary to calculate the NMR parameters for an ensemble of low-energy conformers and then compute a Boltzmann-weighted average to obtain a more accurate prediction. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities that constitute an IR spectrum can be calculated using quantum chemical methods. DFT methods have been shown to provide good predictions of IR spectra for organic molecules, including esters and aldehydes. researchgate.netarxiv.org The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, key vibrational modes would include:

The C=O stretching vibration of the aldehyde group, typically found in the range of 1685-1710 cm⁻¹ for aromatic aldehydes. spectroscopyonline.com

The C=O stretching vibration of the ester group, which for saturated esters is around 1735-1750 cm⁻¹ and for aromatic esters is around 1715-1730 cm⁻¹. libretexts.orgorgchemboulder.com

The C-O stretching vibrations of the ester and ether linkages, which typically appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com

Table 3: Characteristic IR Stretching Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic AldehydeC=O stretch1685 - 1710
Ester (Aromatic)C=O stretch1715 - 1730
Ester and EtherC-O stretch1000 - 1300

These are general ranges and the exact positions can be more accurately predicted using computational methods.

Computational spectroscopy can also aid in the assignment of complex spectra by providing a theoretical basis for the observed peaks. For instance, a combined experimental and computational study of 5,8-quinolinedione derivatives used DFT calculations to correlate experimental and calculated FT-IR spectra. mdpi.com

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies for Formylphenoxyacetates

The classical synthesis of tert-butyl 2-(3-formylphenoxy)acetate involves the Williamson ether synthesis, a well-established method for forming ethers. This reaction proceeds via the alkylation of a phenoxide with an alkyl halide. In the case of this compound, 3-hydroxybenzaldehyde (B18108) is typically deprotonated with a base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with tert-butyl bromoacetate (B1195939).

Reactant 1Reactant 2BaseSolventProduct
3-Hydroxybenzaldehydetert-Butyl bromoacetatePotassium CarbonateAcetone (B3395972) or DMFThis compound

While this method is effective, emerging research is focused on improving the efficiency, sustainability, and scalability of this and other synthetic routes to formylphenoxyacetates. Innovations in this area include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the Williamson ether synthesis. wikipedia.orgsphinxsai.com This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. youtube.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety, particularly for large-scale production. nih.govthieme-connect.deeuropa.eu This methodology is being explored for the synthesis of various pharmaceutical ingredients and could be applied to the production of formylphenoxyacetates.

Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic methods. This includes the use of greener solvents, phase-transfer catalysts to facilitate reactions in aqueous media, and catalytic methods that avoid the production of stoichiometric amounts of salt waste. researchgate.netresearchgate.net High-temperature catalytic Williamson ether synthesis using weaker alkylating agents is also a promising "green" alternative. researchgate.net

Exploration of Novel Chemical Transformations and Derivatizations

The presence of both a reactive aldehyde and a sterically hindered ester in this compound provides a platform for a wide range of chemical transformations and derivatizations. The formyl group is a particularly versatile handle for introducing molecular complexity.

Multicomponent Reactions (MCRs): The aldehyde functionality can readily participate in MCRs, which are one-pot reactions involving three or more starting materials to form a complex product in a single step. researchgate.netrsc.org This approach is highly efficient for generating molecular diversity and is being increasingly used in drug discovery. beilstein-journals.orgnih.gov Substituted benzaldehydes are common components in various MCRs, leading to the synthesis of diverse heterocyclic scaffolds. rsc.org

Novel Derivatizations: The formyl group can be transformed into a variety of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, which can then undergo further reactions. These derivatizations are crucial for synthesizing a wide array of compounds with potential applications in medicinal chemistry and materials science. Asymmetric formylation of aromatic compounds is also an emerging area of interest. nih.gov

Tandem and Cascade Reactions: The strategic positioning of the functional groups in formylphenoxyacetates could enable their use in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.govnih.govmdpi.comillinois.edu This approach significantly increases synthetic efficiency and is a hallmark of modern organic synthesis.

Integration into Advanced Organic Synthesis Paradigms

The utility of this compound extends to its role as a key building block in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.

Synthesis of Bioactive Molecules: Phenoxyacetic acid derivatives have been investigated for a range of biological activities, including anti-mycobacterial and anti-inflammatory properties. mdpi.comjetir.orgnih.gov The formyl group on the aromatic ring of this compound provides a convenient point for elaboration to construct more complex analogs with potentially enhanced biological profiles.

Diversity-Oriented Synthesis: The ability to selectively manipulate the different functional groups of this compound makes it an attractive starting material for diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads.

Total Synthesis: While specific examples of the use of this compound in the total synthesis of complex natural products are not yet widely reported, its structural motifs are present in many biologically active compounds. Its potential as a versatile intermediate in this field is an area ripe for exploration.

Computational Design and Optimization of Related Molecular Systems

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding the design of new compounds and synthetic routes.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of substituted benzaldehydes and phenoxyacetates. nih.govmdpi.comresearchgate.net Such studies can provide insights into the reaction mechanisms of transformations involving these compounds and help in predicting the effects of different substituents on their reactivity. nih.govresearchgate.net

Molecular Modeling and Docking: For derivatives of this compound designed for biological applications, molecular modeling and docking studies can predict their binding affinity and selectivity for specific protein targets. nih.govnih.gov This in silico approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. researchgate.net

Design of Novel Analogs: Computational methods can be used to design novel analogs of formylphenoxyacetates with tailored electronic and steric properties for specific applications in materials science or medicinal chemistry. By simulating the properties of virtual compounds, researchers can identify promising candidates for synthesis and experimental evaluation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl 2-(3-formylphenoxy)acetate, and what typical yields can researchers expect?

  • Methodology : The synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution reactions. For example, analogous tert-butyl esters (e.g., tert-butyl 2-(4-cyanophenyl)acetate) are synthesized using aryl halides and zinc enolates under optimized conditions (reflux in THF, 12–24 hours), yielding 76–96% after silica gel chromatography . Key steps include:

  • Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Monitoring reaction progress via TLC or GC-MS.
  • Purification via column chromatography with hexane/ethyl acetate gradients.
    • Expected Challenges : Low yields may arise from competing side reactions (e.g., ester hydrolysis); optimizing catalyst loading (e.g., 5–10 mol% Pd) and reaction time improves efficiency .

Q. How should researchers safely handle and store tert-Butyl 2-(3-formylphenoxy)acetate to minimize exposure risks?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 filters) if dust or aerosols form during weighing .
  • Storage : Keep in airtight containers at <28°C in dry, well-ventilated areas away from oxidizers .
    • Spill Management : Avoid dust generation; collect spills with non-sparking tools and dispose as hazardous waste .

Q. What spectroscopic methods are recommended for confirming the structure of tert-Butyl 2-(3-formylphenoxy)acetate, and what key spectral features should be identified?

  • Characterization Workflow :

  • NMR : In 1^1H NMR, expect peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and formyl proton (δ ~10 ppm). In 13^13C NMR, the ester carbonyl appears at δ ~170 ppm .
  • MS : ESI-MS should show [M+H]+^+ at m/z 251.1 (C13_{13}H16_{16}O4_4) with fragmentation patterns confirming the phenoxyacetate backbone .
  • IR : Strong absorbance at ~1730 cm1^{-1} (ester C=O) and ~2820 cm1^{-1} (formyl C-H stretch) .

Advanced Research Questions

Q. What strategies can optimize the reaction conditions for synthesizing tert-Butyl 2-(3-formylphenoxy)acetate to improve yield and purity?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling reactions .
  • Catalyst Optimization : Test Pd(OAc)2_2/XPhos systems for Suzuki-Miyaura couplings; adjust ligand ratios to suppress homocoupling byproducts .
  • Temperature Control : Lower temperatures (0–25°C) stabilize the formyl group from oxidation .
    • Yield Analysis : Use DoE (Design of Experiments) to evaluate interactions between variables (e.g., catalyst loading, solvent polarity) .

Q. How can researchers address challenges in isolating tert-Butyl 2-(3-formylphenoxy)acetate from reaction mixtures, particularly regarding byproduct formation?

  • Purification Strategies :

  • Chromatography : Use gradient elution (hexane:EtOAc 9:1 to 7:3) to separate esters from brominated or hydroxylated byproducts .
  • Crystallization : Recrystallize from ethanol/water mixtures (if thermally stable) to remove unreacted starting materials .
    • Analytical Monitoring : Employ HPLC-DAD (λ = 254 nm) to track impurities; compare retention times with synthetic standards .

Q. What are the implications of the compound's GHS classification (H302, H315, H319, H335) on designing in vivo or cell-based studies?

  • Risk Mitigation :

  • In Vitro Alternatives : Prioritize cell-free assays (e.g., enzyme inhibition studies) to minimize exposure risks .
  • Ventilation : Use fume hoods for in vitro work; implement HEPA filters in animal facilities for in vivo studies .
  • Dose Optimization : Conduct acute toxicity assays (OECD 423) to establish LD50_{50} thresholds before long-term exposure studies .

Q. How should discrepancies in spectroscopic data be investigated when characterizing tert-Butyl 2-(3-formylphenoxy)acetate?

  • Troubleshooting Workflow :

  • Purity Check : Verify by HPLC (>95% purity) to rule out solvent or impurity interference .
  • Isotopic Peaks : Confirm molecular ion clusters in HRMS match theoretical isotopic distributions (e.g., 13^{13}C, 18^{18}O) .
  • Dynamic NMR : Variable-temperature 1^1H NMR can resolve conformational exchange broadening near the formyl group .

Q. What are the potential pathways for the environmental degradation of tert-Butyl 2-(3-formylphenoxy)acetate, and how can its ecological impact be assessed?

  • Degradation Studies :

  • Hydrolysis : Test stability in aqueous buffers (pH 4–9) to identify ester cleavage products (e.g., 3-formylphenoxyacetic acid) .
  • Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight degradation; analyze by LC-QTOF for transformation products .
    • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to evaluate acute/chronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.